molecular formula C11H13BrO2 B6156733 2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid CAS No. 1314650-48-0

2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid

Cat. No. B6156733
CAS RN: 1314650-48-0
M. Wt: 257.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of “5-bromo-2-methoxyphenol” involves three steps: acetylation protection of the phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .

Mechanism of Action

The mechanism of action for a compound depends on its intended use. For instance, “2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene” is an antidiabetic agent used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus . The specific mechanism of action for “2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid” is not known.

Future Directions

The future directions for a compound depend on its potential applications. For instance, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The future directions for “2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid” are not well-documented.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid involves the bromination of 2-methylacetophenone followed by the Friedel-Crafts acylation of the resulting product with 2-chloropropanoic acid. The resulting product is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-methylacetophenone", "bromine", "2-chloropropanoic acid", "sulfuric acid", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Bromination of 2-methylacetophenone with bromine in the presence of sulfuric acid to yield 5-bromo-2-methylacetophenone", "Friedel-Crafts acylation of 5-bromo-2-methylacetophenone with 2-chloropropanoic acid in the presence of aluminum chloride to yield 2-(5-bromo-2-methylphenyl)-2-chloropropanoic acid", "Hydrolysis of 2-(5-bromo-2-methylphenyl)-2-chloropropanoic acid with sodium hydroxide in water to yield 2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid", "Extraction of the final product with diethyl ether" ] }

CAS RN

1314650-48-0

Product Name

2-(5-bromo-2-methylphenyl)-2-methylpropanoic acid

Molecular Formula

C11H13BrO2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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